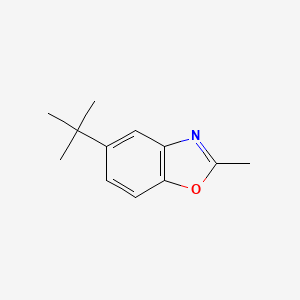

5-(tert-Butyl)-2-methylbenzoxazole

Overview

Description

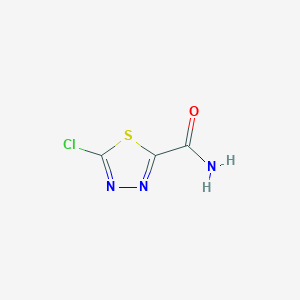

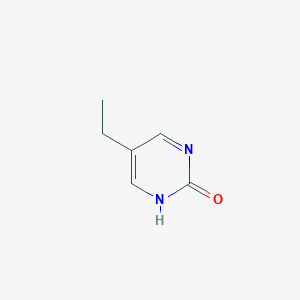

5-(tert-Butyl)-2-methylbenzoxazole is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Activity

5-(tert-Butyl)-2-methylbenzoxazole derivatives exhibit potential in antimicrobial research. A study demonstrated that certain lipophilic 2-substituted 5,7-di-tert-butylbenzoxazoles, related to this compound, have shown activity against Mycobacterium tuberculosis and some non-tuberculous strains resistant to common antibiotics like isoniazid. However, their antifungal activity was found to be mediocre (Vinšová et al., 2004).

Antioxidant Properties

Research on compounds structurally similar to this compound, such as 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties, has been conducted to explore their antioxidant capabilities. Certain compounds in this category have demonstrated significant free-radical scavenging ability in both DPPH (2,2-Diphenyl-1-picrylhydrazide) and FRAP (ferric reducing antioxidant power) assays (Shakir et al., 2014).

Electrochemical Synthesis Applications

This compound and its derivatives are significant in electrochemical synthesis. An efficient electrochemical method has been developed for synthesizing some benzoxazole derivatives, indicating the utility of electrogenerated 3,5-di-tert-butyl-1,2-benzoquinone in reactions leading to such derivatives (Salehzadeh et al., 2013).

Gas Permeation Properties Enhancement

Systematic structural variations in polymers incorporating tert-butyl groups, similar to those in this compound, have shown to improve gas permeation properties. Incorporation of such groups in polybenzimidazole led to amorphous polymers with enhanced permeability, indicating potential applications in gas separation membrane materials (Kumbharkar et al., 2006).

Properties

IUPAC Name |

5-tert-butyl-2-methyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-8-13-10-7-9(12(2,3)4)5-6-11(10)14-8/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMUQIBNMAXABSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=CC(=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70503795 | |

| Record name | 5-tert-Butyl-2-methyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70503795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40874-54-2 | |

| Record name | 5-tert-Butyl-2-methyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70503795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.